![molecular formula C18H18S B14284280 1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) CAS No. 138305-73-4](/img/structure/B14284280.png)
1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) is an organic compound with a complex structure that includes a sulfanediyl group linking two methylene groups, each of which is connected to an ethenylbenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) typically involves the reaction of sulfanediyl bis(methylene) with ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes, which help in the activation of the ethenyl groups for the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The purification of the final product is achieved through techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) exerts its effects involves its interaction with various molecular targets. The ethenyl groups can participate in polymerization reactions, while the sulfanediyl group can interact with nucleophiles or electrophiles. The benzene rings provide a stable framework that can undergo further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Sulfanediylbis(methylene)]bis(2,5-dimethylbenzene): Similar structure but with methyl groups on the benzene rings.
1,1’-[Sulfinylbis(methylene)]bis(benzene): Contains a sulfinyl group instead of a sulfanediyl group.
Uniqueness
1,1’-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which provide additional reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
138305-73-4 |
|---|---|
Molekularformel |
C18H18S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-ethenyl-2-[(2-ethenylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C18H18S/c1-3-15-9-5-7-11-17(15)13-19-14-18-12-8-6-10-16(18)4-2/h3-12H,1-2,13-14H2 |
InChI-Schlüssel |
LBCXGLRKKSUFDP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1CSCC2=CC=CC=C2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)


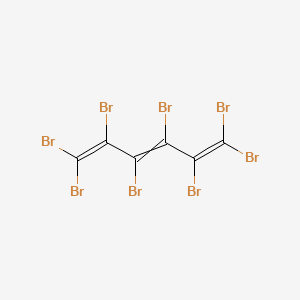
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
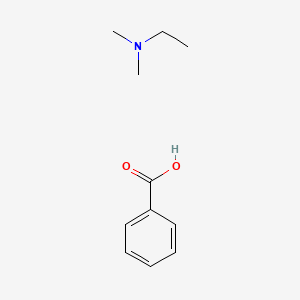
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
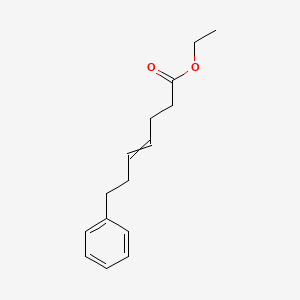
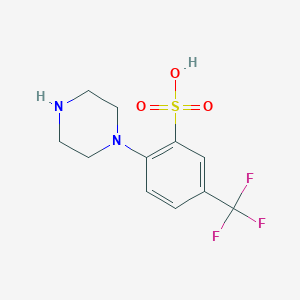
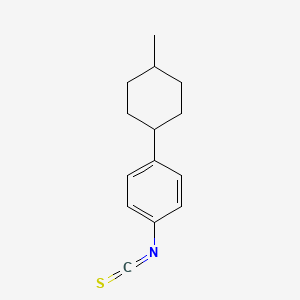
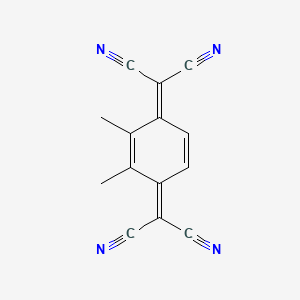
![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
